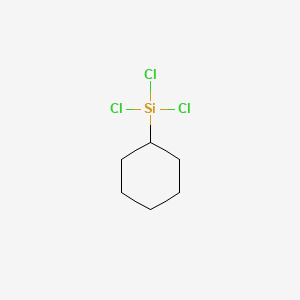

Cyclohexyltrichlorosilane

Description

Academic Significance in Organosilicon Chemistry Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has gained significant traction as an indispensable tool in modern organic synthesis. numberanalytics.com Organosilicon compounds are valued for their stability, reactivity, and selectivity in a variety of chemical reactions. numberanalytics.com Cyclohexyltrichlorosilane, as a member of the chlorosilane family, is notable for its reactivity. chemicalbook.com Chlorosilanes react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride. chemicalbook.com This reactivity makes them useful as chlorination agents and as intermediates in the synthesis of other organosilicon compounds. chemicalbook.comias.ac.in

The unique properties of organosilicon compounds, such as the stability of the silicon-carbon bond, have paved the way for the synthesis of complex molecules. numberanalytics.com The study of organosilanes like this compound contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies. orgsyn.org For instance, the conversion of alkyltrichlorosilanes to their trimethoxy analogues is a key step in creating diverse building blocks for further synthesis. orgsyn.org

Foundational Role as a Precursor in Advanced Materials Science

Materials science is an interdisciplinary field focused on the discovery and design of new materials. wikipedia.org Physical chemistry principles are fundamental to understanding how to tailor material properties for specific applications, from electronics to energy solutions. solubilityofthings.com this compound plays a crucial role as a precursor in the synthesis of advanced materials, particularly silsesquioxanes. gelest.comresearchgate.net

Silsesquioxanes are a class of organosilicon compounds with a cage-like structure, and they are of great interest for creating hybrid organic-inorganic materials. osti.gov The hydrolytic condensation of this compound is a key method for producing polyhedral oligomeric silsesquioxanes (POSS). researchgate.netgoogle.com These POSS molecules can be incorporated into polymers to create materials with enhanced properties. google.com For example, they can be used to create melt-processable silsesquioxane-siloxanes and are employed in solid-phase extraction columns. gelest.com The resulting materials often exhibit desirable properties such as hydrophobicity, which is crucial for creating water-repellent surfaces and protective coatings. gelest.com

Historical Development of this compound Research

The field of organosilicon chemistry has a rich history, with the first organochlorosilane compound being synthesized in 1863. wikipedia.org Extensive research in the early 20th century by Frederic S. Kipping laid the groundwork for the field. wikipedia.org The post-World War II era saw a surge in the need for organofunctional silanes and siloxanes, driving the development of new synthetic methods. mdpi.com

The synthesis of alkyl chlorosilanes, including this compound, has been a subject of investigation for many years. Early methods often involved multi-step processes. google.com A significant advancement was the development of a one-step method to prepare alkyl chlorosilanes directly from elemental silicon. google.com Research into the reactions of trichlorosilane (B8805176) with various organic compounds, including the reaction with cyclohexyl octyl ether, has further expanded the understanding of the reactivity of these compounds. rsc.org The synthesis of this compound is specifically mentioned in patent literature dating back to the mid-20th century, highlighting its long-standing importance as a chemical intermediate. mdpi.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

trichloro(cyclohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPHWXREAZVVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059160 | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue. | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

206 °C | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup) | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 at 25 °C/25 °C | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale-yellow liquid | |

CAS No. |

98-12-4 | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Trichlorosilyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, (trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(cyclohexyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J37567BD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Cyclohexyltrichlorosilane Derivatives

Direct Synthesis Pathways of Cyclohexyltrichlorosilane

The primary industrial method for producing organochlorosilanes is the Müller-Rochow process, also known as the direct process. nih.govresearchgate.net This method, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, involves the reaction of an alkyl halide with elemental silicon in the presence of a copper catalyst. nih.govresearchgate.net The reaction is typically carried out in a fluidized bed reactor at elevated temperatures, around 300 °C. researchgate.net

While the direct process is most famously used for the production of methylchlorosilanes from methyl chloride, the fundamental reaction is applicable to other alkyl halides. nih.govresearchgate.net For the synthesis of this compound, cyclohexyl chloride would react with silicon. The general equation for this process is:

C₆H₁₁Cl + Si → C₆H₁₁SiCl₃ + other products

The process is catalyzed by copper, which is believed to form a copper-silicon intermetallic (Cu₃Si) that facilitates the reaction. researchgate.net The direct synthesis typically yields a mixture of products, including the desired trichlorosilane (B8805176), as well as other silylated compounds which are then separated by distillation. researchgate.net Promoters such as zinc and tin can be added to the copper catalyst to improve the reaction rate and selectivity towards the desired dichlorosilane (B8785471) product, although trichlorosilanes are also significant products. researchgate.net It is estimated that approximately 90% of all silicone monomers are produced via this direct process. nih.govresearchgate.net

Hydrosilylation-Based Routes to Organosilicon Compounds

Hydrosilylation is a powerful and versatile reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. umich.edu This reaction is a primary route for the synthesis of this compound, specifically through the addition of trichlorosilane (HSiCl₃) to cyclohexene (B86901) (C₆H₁₀). iipseries.org

The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. umich.edudtic.mil Catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used industrially due to their high activity and selectivity. umich.edu The general reaction scheme is as follows:

C₆H₁₀ + HSiCl₃ --(Catalyst)--> C₆H₁₁SiCl₃

This addition reaction generally follows an anti-Markovnikov pattern, where the silicon atom attaches to the less substituted carbon of the double bond. The mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the final product. umich.edu While platinum catalysts are prevalent, rhodium-based catalysts have also been developed and can offer high efficiency and selectivity. nih.gov

Below is a table summarizing typical catalysts used in hydrosilylation reactions for producing organosilicon compounds.

| Catalyst Type | Specific Example | Common Substrates | Key Characteristics |

| Platinum-based | Speier's Catalyst (H₂PtCl₆) | Alkenes, Alkynes | High activity, widely used industrially. umich.edu |

| Platinum-based | Karstedt's Catalyst | Alkenes, Alkynes | High activity and selectivity. umich.edu |

| Rhodium-based | [RhCl(dppbzF)]₂ | Alkenes (e.g., Allyl Chloride) | Can offer improved selectivity and efficiency over Pt catalysts. nih.gov |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | Provides access to different isomers (e.g., α-vinylsilanes). researchgate.net |

Hydrolytic Condensation Reactions of this compound

The three chlorine atoms in this compound are highly susceptible to hydrolysis, a reaction that replaces the Cl atoms with hydroxyl (OH) groups, forming cyclohexylsilanetriol (C₆H₁₁Si(OH)₃). This intermediate is generally unstable and readily undergoes condensation reactions, where Si-O-Si (siloxane) bonds are formed with the elimination of water. This process is the foundation for creating complex silsesquioxane structures. iastate.edunih.gov

Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS) via Hydrolytic Condensation

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a core of silicon and oxygen atoms and a general formula of (RSiO₁.₅)ₙ. iipseries.org The hydrolysis and condensation of this compound is a common method to synthesize cyclohexyl-substituted POSS. Depending on the reaction conditions, various cage sizes can be formed, such as the cubic T₈ ((C₆H₁₁)₈Si₈O₁₂) and the prismatic T₆ ((C₆H₁₁)₆Si₆O₉) structures. iipseries.orgmdpi.com

The formation of these well-defined structures involves a complex series of hydrolysis and condensation steps. Initially, lower oligomers with remaining silanol (B1196071) (Si-OH) groups are formed. iipseries.org Over time, these intermediates rearrange and condense further to yield the thermodynamically stable, fully condensed cage structures. iipseries.org The synthesis of these materials often requires precise control over reaction parameters to achieve high yields of the desired cage size. nih.gov

Formation of Cage and Ladder Silsesquioxane Architectures

Beyond the common cubic POSS cages, the hydrolytic condensation of organotrichlorosilanes can lead to other complex architectures, including ladder and open-cage silsesquioxanes. nih.govnih.gov Ladder silsesquioxanes consist of two parallel polysiloxane chains linked together, forming a ladder-like structure. While initially proposed for phenylsilsesquioxanes, later studies suggested that these structures might be better described as open polycyclic cages. nih.govacs.org

The specific architecture obtained is highly dependent on the nature of the organic substituent on the silicon atom and the reaction conditions. nih.gov For instance, the hydrolysis of this compound can lead to the formation of the hexameric T₆ cage, a prismatic structure. mdpi.com Incompletely condensed silsesquioxanes, which retain some silanol groups, can also be isolated and are valuable as "building blocks" for creating more complex, functionalized materials. iipseries.orgnih.gov

Influence of Reaction Conditions on Silsesquioxane Structure and Morphology (e.g., Hydrothermal Conditions for Nanofibers)

The structure and morphology of the final silsesquioxane product are profoundly influenced by various reaction conditions. These factors include the solvent, temperature, pH (acidic or basic catalysis), and concentration of reactants. nih.govnih.gov

Solvent: The choice of solvent can dictate the final architecture. For example, in the synthesis of phenylsilsesquioxanes, solvents like benzene (B151609) or pyridine (B92270) favor the formation of T₈ cages, whereas THF can lead to T₁₂ structures. nih.gov

Catalyst: Acid or base catalysis affects the relative rates of hydrolysis and condensation. Base catalysis generally leads to more highly condensed, particulate structures, while acid catalysis can result in more linear or branched polymers. nih.gov

Temperature and Pressure: The use of hydrothermal conditions (elevated temperature and pressure) can lead to unique morphologies. For example, the hydrolytic polycondensation of this compound under hydrothermal conditions has been shown to produce nanofibers of polyhedral oligomeric silsesquioxane. researchgate.net These nanofibers can have diameters ranging from 50 to 150 nm and lengths up to 30 μm. researchgate.net

This demonstrates that by carefully controlling the reaction environment, it is possible to direct the self-assembly of silsesquioxanes from molecular cages to well-defined nanostructures.

Alkylsilicate Formation from this compound

In addition to hydrolysis with water, this compound can react with alcohols in a process known as alcoholysis. This reaction results in the formation of cyclohexyl(trialkoxy)silanes, which are a type of alkylsilicate. The reaction involves the substitution of the chlorine atoms with alkoxy (-OR) groups, with the formation of hydrogen chloride (HCl) as a byproduct.

C₆H₁₁SiCl₃ + 3 ROH → C₆H₁₁Si(OR)₃ + 3 HCl

Where R is an alkyl group from the alcohol. These resulting trialkoxysilanes are important intermediates themselves. Like trichlorosilanes, they can undergo hydrolysis and condensation reactions, often in sol-gel processes, but the reaction rates are typically slower and more controllable than their chlorosilane counterparts. The direct reaction of elemental silicon with alcohols can also produce tetraalkoxysilanes. researchgate.net The alcoholysis of chlorosilanes is a fundamental method for preparing these less reactive, yet highly useful, alkoxysilane precursors for material synthesis.

Mechanistic Investigations of Cyclohexyltrichlorosilane Reactivity

Elucidation of Hydrolysis and Condensation Reaction Mechanisms

The conversion of cyclohexyltrichlorosilane into cyclohexyl-functionalized polysiloxanes proceeds through a two-step mechanism: hydrolysis of the Si-Cl bonds to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanols to form siloxane (Si-O-Si) bridges.

Hydrolysis: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl

Condensation: n C₆H₁₁Si(OH)₃ → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O

These reactions are catalyzed by both acids and bases. unm.edu Under acidic conditions, the reaction is initiated by the protonation of a chlorine atom, making the silicon center more electrophilic and susceptible to attack by water. In basic conditions, the nucleophilic attack is typically carried out by a hydroxide (B78521) ion. unm.edu

The hydrolysis of organotrichlorosilanes is a stepwise process, leading to the formation of various silanol intermediates. For this compound, the initial hydrolysis product is cyclohexylsilanetriol (C₆H₁₁Si(OH)₃). This monomeric silanetriol is highly reactive and prone to self-condensation.

Studies on analogous compounds, such as phenyltrichlorosilane (B1630512), have shown that these silanetriols rapidly condense to form cyclic oligomers. nih.gov The primary product in the hydrolysis-condensation of phenyltrichlorosilane is often the cyclic tetramer, all-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane. nih.gov By analogy, it is proposed that the reaction of this compound proceeds through similar pathways, forming key intermediates such as:

Cyclohexylsilanetriol: The initial monomeric product of complete hydrolysis.

Cyclic Oligomers: Low-molecular-weight cyclic siloxanes, such as (tetrahydroxy)(tetracyclohexyl)cyclotetrasiloxane, are likely formed as stable intermediates. These cyclic structures can then serve as building blocks for larger, cage-like structures.

Polyhedral Oligomeric Silsesquioxanes (POSS): Further condensation of these intermediates leads to the formation of well-defined, cage-like structures with the general formula (C₆H₁₁SiO₁.₅)n, where n is typically 8, 10, or 12.

The identification of these species is often accomplished using techniques like ²⁹Si NMR spectroscopy, which can distinguish between silicon atoms with different numbers of siloxane bridges (denoted as T⁰, T¹, T², T³ structures). researchgate.net

The choice of solvent and the reaction conditions, particularly the pH, have a profound impact on the rates of hydrolysis and condensation and can influence the structure of the final products. The hydrolysis of phenyltrichlorosilane in water-acetone solutions demonstrates that the reaction rate and product yields are significantly dependent on the concentration of hydrochloric acid (HCl). nih.gov An increase in HCl concentration was found to increase the yield of the primary cyclotetrasiloxane product. nih.gov

This suggests that for this compound:

Polar Solvents are necessary to facilitate the dissolution of both the nonpolar silane (B1218182) and the polar water reactant. Mixtures like acetone/water or ethanol/water are commonly employed. nih.govresearchgate.net

Acidity (pH) plays a critical catalytic role. Acidic conditions tend to promote hydrolysis while slowing the condensation reactions, which can allow for the isolation of intermediate silanol species. researchgate.net Conversely, basic conditions generally accelerate the condensation reactions. unm.edu The minimum rate for hydrolysis is typically observed around neutral pH. unm.edu

The solvent can also affect the solubility of intermediate species, influencing whether the reaction proceeds homogeneously or leads to precipitation, thereby altering the final product distribution. semanticscholar.org

Reaction Kinetics and Thermodynamics

For instance, thermodynamic and kinetic studies on the dismutation of other chlorosilanes have been conducted, providing data on activation energies and reaction rate constants for those systems. mdpi.comresearchgate.net In the gas-phase pyrolysis of a related compound, methyltrichlorosilane (B1216827) (MTS), extensive theoretical calculations have determined the rate constants for numerous elementary reactions. nih.gov Although this system is different from aqueous hydrolysis, it highlights the complexity of silane reaction networks.

| Reaction | k (cm³ mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| CH₃SiCl₃ → :SiCl₂ + CH₃Cl | 1.2 x 10¹⁴ | 93.1 |

| CH₃SiCl₃ → :SiCl(CH₃) + Cl₂ | 2.5 x 10¹³ | 113.5 |

| CH₃SiCl₃ + H₂ → SiHCl₃ + CH₄ | 1.1 x 10¹³ | 58.9 |

This data is derived from theoretical studies on the gas-phase pyrolysis of methyltrichlorosilane and serves to illustrate the types of kinetic parameters determined for related silane compounds. nih.govnih.gov

The thermodynamics of the hydrolysis reaction are strongly favorable, driven by the formation of strong Si-O bonds and the release of HCl. The subsequent condensation reactions are equilibrium processes, where the removal of water can drive the reaction toward the formation of more highly condensed species. gelest.com

Theoretical Studies on Reaction Energetics and Transition States

Computational chemistry provides a powerful tool for investigating the energetics and transition states of chemical reactions that are difficult to study experimentally. e3s-conferences.org Theoretical studies on silane reactions, such as the pyrolysis of methyltrichlorosilane, have utilized methods like second-order perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) to explore reaction barriers and identify transition state geometries. nih.govresearchgate.net

These computational approaches can determine the Gibbs free energy barriers for various reaction pathways, offering insights into the most likely mechanisms. nih.govbath.ac.uk For the hydrolysis and condensation of this compound, theoretical calculations could be used to:

Model the stepwise hydrolysis of the Si-Cl bonds.

Determine the activation energies for the condensation of two silanol groups.

Investigate the relative stabilities of different cyclic and polyhedral oligomers.

Elucidate the role of solvent molecules in stabilizing transition states.

The formation of polyhedral oligomeric silsesquioxanes (POSS), such as the T₈ cube (C₆H₁₁SiO₁.₅)₈, is not always a direct process. These cage structures can undergo rearrangement, and incompletely condensed structures can be "capped" to form closed cages. Two fundamental mechanisms are often invoked in the chemistry of silsesquioxanes: corner-opening and corner-capping. rsc.org

Corner-Opening: This mechanism involves the cleavage of a siloxane bond within a closed POSS cage, typically under basic or acidic conditions, to form an incompletely condensed, open-cage structure (e.g., a trisilanol). This process allows for the functionalization or modification of the silsesquioxane core. rsc.org

Corner-Capping: This is the reverse of corner-opening. An open-cage silsesquioxane trisilanol can react with a trichlorosilane (B8805176), such as this compound, in the presence of a base to close the cage. researchgate.net This reaction effectively "caps" the open corner, incorporating a new vertex into the polyhedral structure.

These mechanisms are crucial for synthesizing specific silsesquioxane structures and for understanding the product distributions observed in the hydrolysis and condensation of organotrichlorosilanes. Chromatographic and spectroscopic techniques have been used to study these reactions for other monosubstituted T₈ POSS compounds, confirming the pathways and identifying the resulting isomers. rsc.org It is through these dynamic processes that thermodynamically stable cage structures of cyclohexylsilsesquioxane are ultimately formed.

Advanced Characterization and Spectroscopic Analysis of Cyclohexyltrichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organosilicon compounds. By probing the magnetic properties of atomic nuclei like 29Si, 1H, and 13C, NMR provides unambiguous information about the chemical environment, connectivity, and three-dimensional structure of molecules.

29Si NMR spectroscopy is the most definitive technique for characterizing the inorganic core of siloxanes and silsesquioxanes derived from cyclohexyltrichlorosilane. researchgate.net The 29Si nucleus has a wide chemical shift range, making it highly sensitive to the silicon atom's local environment. huji.ac.il This allows for the clear differentiation of various silicon-oxygen frameworks.

The chemical shift of a silicon atom is primarily influenced by the number of bridging oxygen atoms attached to it. This gives rise to distinct regions in the 29Si NMR spectrum corresponding to different structural units, commonly denoted as T units (RSi(O-)3) for silsesquioxanes and D units (R2Si(O-)2) for siloxanes. researchgate.netresearchgate.net For instance, in incompletely condensed silsesquioxanes, the presence of reactive silanol (B1196071) groups (Si-OH) causes a noticeable shift in the signal. researchgate.net In the case of cyclohexylsilsesquioxane trisilanol ((c-C6H11)7Si7O9(OH)3), silicon atoms bonded to a hydroxyl group resonate at higher chemical shifts (around -60 ppm) compared to silicon atoms exclusively connected to other silicon atoms via oxygen bridges (-68 to -70 ppm). researchgate.net The symmetry of the molecule is also reflected in the number and integration of the signals; the C3v symmetry of (c-C6H11)7Si7O9(OH)3 results in three distinct peaks with an intensity ratio of 3:1:3. researchgate.net

Table 1: Typical 29Si NMR Chemical Shift Ranges for Silsesquioxane Units

| Silicon Unit | Notation | Description | Typical Chemical Shift (ppm) |

| RSi(OSi)3 | T3 | Fully condensed silicon in a silsesquioxane cage | -65 to -80 |

| RSi(OSi)2(OH) | T2 | Silicon with one silanol group | -55 to -65 |

| RSi(OSi)(OH)2 | T1 | Silicon with two silanol groups | -45 to -55 |

While 29Si NMR elucidates the inorganic framework, 1H and 13C NMR spectroscopy are used to analyze the organic cyclohexyl moiety attached to the silicon atom. researchgate.netresearchgate.net These techniques confirm the integrity of the organic group during chemical transformations and provide information about its conformation and connectivity.

In the 13C NMR spectrum of cyclohexyl-derived silsesquioxanes, the ipso-carbon—the carbon atom directly bonded to the silicon—can be distinguished from the other carbons of the cyclohexyl ring. researchgate.net For example, in (c-C6H11)7Si7O9(OH)3, the ipso-carbons appear in a distinct region (22-25 ppm) from the remaining methylene (B1212753) (CH2) groups of the ring (26.5-30 ppm). researchgate.net Similarly, 1H NMR provides detailed information about the protons on the cyclohexyl ring, although the signals can be complex due to overlapping resonances. researchgate.net

Table 2: Example 1H and 13C NMR Chemical Shifts for a Cyclohexylsilsesquioxane

| Nucleus | Group | Chemical Shift (ppm) |

| 13C | ipso-CH | 22-25 |

| 13C | Ring CH2 | 26.5-30 |

| 1H | Ring CH, CH2 | 2-4 |

Data derived from (c-C6H11)7Si7O9(OH)3. researchgate.net

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions, such as the hydrolysis and condensation of this compound, in real-time. nih.govacs.org By acquiring spectra directly from the reaction mixture at various time points, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of final products. acs.orguvic.ca

For example, during the sol-gel process, 1H NMR can be used to follow the hydrolysis of alkoxysilane precursors. nih.govacs.org The disappearance of signals corresponding to alkoxy groups (-OCH3 or -OCH2CH3) and the simultaneous emergence of signals for the corresponding alcohol (methanol or ethanol) and intermediate silanol (Si-OH) species provide qualitative and quantitative data on the reaction kinetics. nih.govacs.org This allows for precise control over the reaction conditions to obtain desired product structures. nih.gov

For insoluble, cross-linked, or polymeric materials derived from this compound, solid-state NMR (SSNMR) is an essential characterization technique. nih.govnih.gov Using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained, revealing structural details that are inaccessible in solution. nih.govresearchgate.net

29Si CP/MAS NMR is particularly valuable for characterizing the degree of condensation and the types of silicon environments in solid siloxane or silsesquioxane networks. researchgate.netresearchgate.net It can differentiate between various T and Q (Si(O-)4) sites and provide information on the connectivity within the polymer backbone. researchgate.netresearchgate.net Furthermore, SSNMR can be combined with computational methods to refine structural models. osti.govnih.govrsc.org For instance, 1H-29Si correlation experiments in the solid state can unambiguously determine the number of protons attached to each silicon atom, aiding in the structural assignment of complex polymers. osti.gov

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgirjweb.com It has become a standard tool for complementing experimental data, providing insights into molecular geometries, reaction energetics, and electronic properties that can be difficult to measure directly. rsc.orgunige.ch

DFT calculations are widely used to predict the three-dimensional structures and relative stabilities of this compound and its derivatives. rsc.orgindexcopernicus.com By optimizing the molecular geometry to find the lowest energy conformation, DFT can provide accurate bond lengths and angles that are often in good agreement with experimental data. unige.ch This predictive power is crucial for understanding the structure of complex molecules like silsesquioxane cages and for interpreting experimental NMR and vibrational spectra. osti.govrsc.org

Furthermore, DFT is used to calculate key electronic properties, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us A large HOMO-LUMO gap generally corresponds to high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govbiomedres.us This analysis helps in predicting the behavior of these compounds in chemical reactions and their potential application in electronic materials. nih.gov

Table 3: Relationship Between HOMO-LUMO Gap and Molecular Properties

| HOMO-LUMO Gap | Kinetic Stability | Chemical Reactivity | Polarizability |

| Large | High | Low | Low |

| Small | Low | High | High |

Simulating Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of this compound and its derivatives. By simulating spectroscopic parameters, researchers can gain deeper insights into molecular structure, bonding, and dynamics, complementing experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The accurate prediction of 29Si NMR chemical shifts is crucial for characterizing organosilicon compounds. Density Functional Theory (DFT) and perturbation theory methods are employed to calculate these shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). For organosilanes in low-polarity organic solvents, satisfactory results can be achieved using triple zeta quality basis sets, such as IGLO-III. Computational protocols have been developed to identify efficient methods for these calculations. rsc.org

Several factors can influence the accuracy of calculated 29Si NMR chemical shifts:

Solvent Effects: The surrounding solvent can alter the geometry of the molecule and its shielding properties. Continuum solvation models, like the Polarizable Continuum Model (PCM), are often used to account for these effects. rsc.org

Electron Correlation: The choice of theoretical method is important. For instance, the MPW1K functional in combination with the 6-31+G(d) basis set for geometry optimization and the IGLO-III basis set for shielding calculations has shown good results. rsc.org

Relativistic Effects: For molecules containing heavier atoms like chlorine directly bonded to silicon, spin-orbit corrections may be necessary to achieve high accuracy. rsc.org

The following table provides an example of computationally predicted vs. experimental 29Si NMR chemical shifts for related organosilicon compounds.

| Compound | Computational Method | Predicted δ(29Si) (ppm) | Experimental δ(29Si) (ppm) |

| Si(CH3)2Cl2 | MPW1K/IGLO-III (PCM) | 31.5 | 32.1 |

| CH3SiCl3 | MPW1K/IGLO-III (PCM) | 12.8 | 13.5 |

| SiCl4 | MPW1K/IGLO-III (PCM) | -18.7 | -19.6 |

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations are also instrumental in assigning vibrational modes observed in infrared (IR) and Raman spectra. Quantum chemical tools can be used to revisit and refine the understanding of the structures of cyclic silanes and provide more comprehensive assignments of their vibrational spectra. researchgate.net The "Vibron model" is one theoretical method used to calculate the vibrational spectra (infrared and Raman) of molecules like silane (B1218182) (SiH4). researchgate.netijeat.org This approach can be extended to more complex molecules to aid in the interpretation of their spectra.

Computational Insights into Siloxane Ring Strain and Metal Interactions

Computational studies offer significant insights into the structural and reactive properties of derivatives of this compound, particularly silsesquioxanes and metallasiloxanes. These studies elucidate the impact of ring strain on reactivity and the nature of interactions with metal centers.

Siloxane Ring Strain:

The hydrolysis and condensation of this compound can lead to the formation of cyclic siloxanes and polyhedral oligomeric silsesquioxanes (POSS). The stability and reactivity of these structures are influenced by the strain within the siloxane rings (Si-O-Si). The strain energy can be computed relative to a reference, often a six-membered ring which is common in silica (B1680970) materials. osti.gov Computational studies have shown that the ring strain energy varies with the size of the siloxane ring. For example, three-membered rings exhibit significant strain. osti.gov

This ring strain has a direct impact on the chemical behavior of these molecules. For instance, in the interaction of metal ions with silica surfaces, which can be modeled by silsesquioxanes, the size of the siloxane rings plays a crucial role. osti.gov Larger, less strained rings tend to favor strong dative bonding with metal ions, leading to higher coordination numbers. osti.gov Conversely, smaller, more strained rings result in weaker metal-silanol interactions and lower coordination numbers. osti.gov

Metal Interactions:

Silsesquioxanes are considered excellent molecular models for silica surfaces, which are widely used as catalyst supports. peperazzi.nliipseries.org DFT calculations are employed to study the interaction of metal precursors with silsesquioxane ligands. peperazzi.nl These theoretical studies help in understanding the coordination chemistry and in the rational design of new catalysts. peperazzi.nl

The strength of the interaction between a metal ion and the siloxane framework is also dependent on the positive charge density of the cation. osti.gov Computational analysis can correlate the metal-silanol interaction energy with the ring strain energy, providing a deeper understanding of the factors governing the formation of catalytically active sites. osti.gov These theoretical insights are valuable for the development of silsesquioxane-based materials for applications in catalysis, such as alkene polymerization and epoxidation. peperazzi.nl

Other Spectroscopic and Analytical Techniques for Structural and Morphological Analysis

X-ray Diffraction (XRD) for Crystalline Structures

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials derived from this compound, particularly polyhedral oligomeric silsesquioxanes (POSS). POSS are cage-like silsesquioxanes that can be synthesized from the hydrolysis of organotrichlorosilanes. researchgate.netwikipedia.org These molecules can self-assemble into ordered structures, and XRD is used to characterize their crystal lattices. semanticscholar.org

Studies have shown that octasubstituted alkyl-POSS nanoparticles can form rhombohedral (hexagonal) crystal structures. acs.org When POSS units are incorporated into polymers, they can aggregate and form nanocrystals, with the POSS component exhibiting diffraction patterns similar to those of the unattached nanoparticles. acs.org This suggests that the POSS units crystallize in a separate lattice from the polymer matrix. acs.org

The analysis of XRD patterns provides valuable information about the structure of these materials:

d-spacing: The positions of the diffraction peaks can be used to calculate the interplanar spacing (d-spacing) within the crystal lattice. For example, in some POSS-containing films, the d-spacing has been measured to understand the packing of the molecules. nih.gov

Crystallinity: The breadth of the diffraction peaks can indicate the degree of crystallinity. Broad peaks are characteristic of amorphous materials, while sharp peaks signify a high degree of crystalline order. researchgate.net

Bond Lengths and Angles: For single crystals, XRD can provide precise measurements of bond lengths and angles. In POSS compounds, the Si–O bond length typically ranges from 1.60-1.63 Å. iipseries.org

The following table summarizes typical XRD findings for POSS-based materials.

| Material | Crystal System | Key Findings |

| Alkyl-substituted POSS | Rhombohedral (Hexagonal) | Self-assembly into hexagonally packed structures. semanticscholar.org |

| PE-co-POSS Copolymers | Separate PE and POSS lattices | POSS units aggregate and crystallize as nanocrystals. acs.org |

| POSS-containing films | Varies | Can exhibit amorphous or crystalline nature depending on processing. researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for the structural characterization of this compound and its derivatives. By analyzing the absorption of infrared radiation, FT-IR provides information about the functional groups present in a molecule.

Characteristic Vibrational Modes:

Organosilicon compounds exhibit several characteristic absorption bands in the infrared spectrum. Knowledge of these group frequencies allows for the identification of specific structural features.

Si-O-Si Vibrations: The siloxane linkage (Si-O-Si) is a key feature in the hydrolysis and condensation products of this compound. This group gives rise to one or more very strong and broad absorption bands in the 1130-1000 cm⁻¹ region. gelest.com The complexity of this absorption increases with the length and branching of the siloxane chains. researchgate.net A band associated with Si-O rocking can also be observed around 455 cm⁻¹. gelest.com

Si-Cl Vibrations: The silicon-chlorine bond in unreacted this compound and its intermediates can be identified by absorptions in the 625-425 cm⁻¹ range. researchgate.net Compounds with multiple chlorine atoms on a single silicon, such as SiCl₂ and SiCl₃, typically show two bands in this region. researchgate.net

Si-OH Vibrations: Silanol groups (Si-OH), which are intermediates in the hydrolysis process, show a sharp band for free (non-hydrogen-bonded) groups at approximately 3690 cm⁻¹. gelest.com Hydrogen-bonded silanols exhibit a broad absorption band. Additionally, Si-OH compounds show absorption in the 950-810 cm⁻¹ range. researchgate.net

Cyclohexyl Group Vibrations: The cyclohexyl group will have characteristic C-H stretching and bending vibrations, although these may overlap with other organic functionalities if present.

The following table presents a summary of key FT-IR absorption frequencies for functional groups relevant to this compound and its derivatives.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| Si-O-Si (asymmetric stretch) | 1130-1000 | Very Strong, Broad | Becomes more complex with longer chains. gelest.comresearchgate.net |

| Si-Cl | 625-425 | Strong | Often shows multiple bands for SiClₓ (x>1). researchgate.net |

| Si-OH (free) | ~3690 | Sharp | Indicates non-hydrogen-bonded silanols. gelest.com |

| Si-OH (H-bonded) | 3400-3200 | Broad | Indicates intermolecular or intramolecular hydrogen bonding. |

| Si-OH | 950-810 | Medium-Strong | Another characteristic band for silanols. researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is an essential tool for investigating the surface morphology and microstructure of materials derived from this compound, particularly in the form of coatings, films, and composites. SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons.

Applications in the Study of this compound Derivatives:

Surface Uniformity and Defects: SEM is used to assess the uniformity of coatings and films. For instance, in studies of hard coatings derived from silsesquioxanes, SEM can reveal whether the surface is smooth and uniform or non-uniform due to aggregation of particles. nih.gov It can also identify defects such as cracks or peeling in coatings after exposure to environmental stress. mdpi.com

Particle Dispersion and Aggregation: When derivatives of this compound, such as POSS, are incorporated into polymer matrices, SEM is employed to visualize the dispersion of these inorganic moieties. emerald.com It can reveal whether the POSS particles are well-dispersated or if they form aggregates, which can significantly impact the material's properties. emerald.com For example, in some hybrid materials, SEM has shown that silica particles can be homogeneously dispersed or form complex aggregates depending on the silica content. capes.gov.br

Microphase Separation: In hybrid organic-inorganic systems, SEM can provide evidence of microphase separation. The agglomeration of POSS on the surface of an epoxy film, leading to microphase segregation from the polymer matrix, has been observed using SEM. emerald.com

Morphological Changes: SEM is also used to study changes in morphology due to different processing conditions or after specific treatments. For example, it can be used to compare the surface of a material before and after adsorption of a substance or after undergoing a water resistance test. mdpi.comresearchgate.net

The information obtained from SEM images is often correlated with the material's performance. For example, a uniform dispersion of silsesquioxane nanoparticles observed by SEM may be linked to improved mechanical or thermal properties of a composite material.

Thermal Analysis (TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for evaluating the thermal stability and decomposition behavior of this compound and its derivatives.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to determine:

Thermal Stability: The temperature at which a material begins to lose mass is an indicator of its thermal stability. For example, TGA has been used to show that incorporating POSS into polymer matrices can enhance their thermal stability. harvard.edu

Decomposition Profile: The TGA curve provides a profile of the decomposition process, showing the temperatures at which different decomposition steps occur and the amount of mass lost at each step.

Residual Mass: The mass remaining at the end of the TGA experiment can indicate the amount of inorganic residue (e.g., silica) in a hybrid material.

Differential Thermal Analysis (DTA):

DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. It detects exothermic and endothermic processes, such as:

Phase transitions (e.g., melting, crystallization)

Decomposition reactions

Oxidation reactions

Thermal Decomposition of Chlorosilanes:

Studies on the thermal decomposition of related chlorosilanes provide insights into the potential decomposition pathways for this compound. For example, the pyrolysis of methyltrichlorosilane (B1216827) (CH₃SiCl₃) has been shown to proceed primarily through the breaking of the Si-C bond to form SiCl₃ and methyl radicals. nih.gov At higher temperatures, secondary decomposition of SiCl₃ can lead to the formation of SiCl₂. nih.gov Other minor pathways include C-H bond fission and HCl elimination. nih.gov The thermal decomposition of dichlorosilane (B8785471) (SiH₂Cl₂) is also a subject of study, with potential products including SiHCl and SiCl₂. buffalo.edursc.org The activation energies for these decomposition reactions can be high, indicating significant thermal stability. buffalo.edu

The following table summarizes the types of information obtained from the thermal analysis of materials related to this compound.

| Technique | Information Obtained | Example Application |

| TGA | Onset of decomposition, decomposition steps, residual mass | Assessing the enhanced thermal stability of POSS-nanocomposites. harvard.edu |

| DTA | Exothermic/endothermic events (phase transitions, reactions) | Identifying crystallization or melting points of silsesquioxane derivatives. |

| Pyrolysis Studies | Decomposition products and mechanisms | Understanding the gas-phase chemistry of chlorosilane decomposition. nih.govosti.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. azooptics.com The technique is founded on the photoelectric effect, where a sample surface is irradiated with a beam of X-rays, causing the ejection of core-level electrons. azooptics.com By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is unique to each element and its chemical environment. This makes XPS an invaluable, non-destructive tool for analyzing thin films and surface modifications, such as those created by this compound.

When this compound is applied to a substrate, such as a silicon wafer with a native oxide layer, it hydrolyzes and condenses to form a covalent siloxane network (Si-O-Si) on the surface. XPS analysis is crucial for verifying the successful grafting of the cyclohexylsilane (B98443) moiety, assessing the quality and completeness of the resulting monolayer or thin film, and understanding its chemical bonding to the substrate.

Detailed analysis of high-resolution XPS spectra for the constituent elements provides a comprehensive picture of the surface chemistry:

Silicon (Si 2p): The Si 2p core-level spectrum is particularly informative. It can be deconvoluted to distinguish between silicon atoms in different chemical states. For a this compound-modified silicon oxide surface, one would expect to identify peaks corresponding to the underlying silicon substrate (elemental Si), the native oxide layer (SiO₂), and, most importantly, the organosilane itself. The silicon atom from the cyclohexylsilane, covalently bonded to the surface via siloxane bridges, gives rise to a characteristic peak at an intermediate binding energy. The presence and intensity of this peak serve as direct evidence of a successful silanization reaction. nih.gov

Carbon (C 1s): The high-resolution C 1s spectrum is used to confirm the presence of the cyclohexyl group on the surface. The spectrum is typically dominated by a primary peak corresponding to the aliphatic carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the cyclohexyl ring. A smaller peak component at a slightly different binding energy may also be resolved, which can be attributed to the carbon-silicon (C-Si) bond.

Chlorine (Cl 2p): The Cl 2p signal is monitored to evaluate the efficiency of the hydrolysis and condensation reactions. In the precursor molecule, three chlorine atoms are bonded to the silicon. After a complete reaction with surface hydroxyl groups and subsequent cross-linking, the chlorine signal should be negligible or entirely absent. The persistence of a significant Cl 2p signal would indicate the presence of unreacted or partially reacted silane molecules, or physisorbed residuals on the surface. harvard.edu

Oxygen (O 1s): The O 1s spectrum provides insight into the structure of the oxide on the substrate and the formation of the siloxane network. Peaks can be resolved that correspond to the substrate's silicon dioxide (Si-O-Si) and the newly formed siloxane bonds from the condensation of the this compound molecules. researchgate.net

The table below summarizes the expected binding energies for the core levels of interest in an XPS analysis of a surface modified with this compound.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

| Silicon | Si 2p | C-Si -O (Organosilane) | ~102.3 |

| Si O₂ (Substrate Oxide) | ~103.3 | ||

| Elemental Si (Substrate) | ~99.4 | ||

| Carbon | C 1s | C -C, C -H (Cyclohexyl) | ~285.0 |

| C -Si | ~284.4 | ||

| Chlorine | Cl 2p | Cl -Si (Residual) | ~200.6 |

| Oxygen | O 1s | Si-O -Si (Siloxane) | ~532.6 |

Binding energies are approximate and can vary slightly based on the specific substrate, instrument calibration, and charge correction methods. The C 1s peak for aliphatic carbon is often set to 285.0 eV for reference.

Beyond qualitative identification, XPS provides semi-quantitative analysis of the surface composition. nih.gov By integrating the areas of the core-level peaks and applying appropriate sensitivity factors, the relative atomic concentrations of the elements on the surface can be calculated. This quantitative data is essential for confirming the stoichiometry of the grafted layer and for estimating the surface coverage density of the silane molecules. mdpi.comnih.gov

The following table presents a hypothetical example of the change in surface atomic concentrations before and after the successful silanization of a silicon wafer with this compound, as would be determined by XPS.

| Element | Atomic Concentration Before Silanization (%) | Atomic Concentration After Silanization (%) |

| Si | 45 | 30 |

| O | 50 | 35 |

| C | 5 | 35 |

| Cl | 0 | <0.1 |

This quantitative approach allows researchers to correlate surface composition with material performance, making XPS an indispensable tool in the advanced characterization of this compound and its derivatives. acs.org

Applications of Cyclohexyltrichlorosilane in Advanced Materials and Catalysis

Engineering of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantageous properties of both organic and inorganic components, leading to materials with enhanced performance characteristics. rsc.orgmdpi.commdpi.comaspbs.com Cyclohexyltrichlorosilane is instrumental in the formation of these materials, particularly through sol-gel processes and the creation of composites with improved physical and chemical properties.

The sol-gel process is a versatile method for creating solid materials from a chemical solution, which acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers. dakenchem.comsilfluosilicone.com In this process, this compound serves as a precursor for the formation of silsesquioxanes, which are a class of organosilicon compounds with the empirical chemical formula RSiO₃₂. osti.gov The hydrolysis and condensation of this compound lead to the formation of a three-dimensional siloxane network, where the cyclohexyl groups introduce organic character into the inorganic silica (B1680970) matrix. osti.gov

The incorporation of the cyclohexyl group imparts specific properties to the resulting hybrid material. These materials can be tailored for a variety of applications, including their use as catalyst supports and in separation media. osti.gov The sol-gel method allows for the synthesis of these materials in various forms, such as thin films, coatings, or powders, depending on the desired application. mdpi.commdpi.com The versatility of the sol-gel process, combined with the specific properties endowed by the cyclohexyl moiety, makes this compound a valuable precursor for a wide range of advanced materials. dakenchem.comsilfluosilicone.com

Below is a table summarizing the role of this compound in sol-gel processes:

| Feature | Description |

| Precursor Type | Organotrialkoxysilane |

| Reaction | Hydrolysis and Condensation |

| Primary Product | Silsesquioxane Network |

| Organic Functionality | Cyclohexyl Group |

| Resulting Material | Hybrid Organic-Inorganic Material |

| Potential Applications | Catalyst Supports, Separation Media, Coatings |

Composites are materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. scispace.com The addition of silane (B1218182) coupling agents to composites can significantly enhance their properties. ohi-s.comresearchgate.net While specific research detailing the use of this compound for enhancing thermal stability and oxidation resistance in composites is not extensively documented in the provided search results, the general principles of silane coupling agents can be applied.

Silane coupling agents act as a bridge at the interface between the inorganic reinforcement (like glass fibers or mineral fillers) and the organic polymer matrix. ohi-s.com This chemical bridge improves the adhesion between the two phases, leading to enhanced mechanical properties and durability. ohi-s.comresearchgate.net The cyclohexyl group, being a bulky, saturated hydrocarbon, can contribute to increased thermal stability by sterically hindering the degradation of the polymer matrix at elevated temperatures. Furthermore, the formation of a stable siloxane network at the interface can act as a barrier to oxygen, thereby improving the oxidation resistance of the composite material.

The table below illustrates the potential effects of incorporating this compound into a composite material:

| Property | Enhancement Mechanism |

| Thermal Stability | The bulky cyclohexyl group can sterically hinder polymer chain degradation. The stable Si-O-Si network at the interface provides thermal resistance. |

| Oxidation Resistance | The dense siloxane network formed at the filler-matrix interface can act as a barrier, limiting oxygen diffusion to the polymer matrix. |

| Mechanical Strength | Improved interfacial adhesion between the filler and the matrix allows for more efficient stress transfer. ohi-s.comresearchgate.net |

| Hydrolytic Stability | The hydrophobic nature of the cyclohexyl group and the stable siloxane bonds can reduce water absorption at the interface, improving long-term performance. ohi-s.com |

Surface Modification and Coating Technologies

This compound is widely utilized in surface modification and coating technologies to impart desired functionalities to various substrates. Its ability to form robust, chemically bound layers makes it an effective agent for creating hydrophobic surfaces, promoting adhesion, and controlling wettability.

The creation of hydrophobic surfaces is crucial for a wide range of applications, including self-cleaning materials, anti-fouling coatings, and corrosion prevention. ufl.edu this compound is an effective precursor for developing such surfaces due to the non-polar nature of the cyclohexyl group. gelest.com When applied to a surface, the trichlorosilyl (B107488) group reacts with surface hydroxyl groups (present on materials like glass, ceramics, and metals) or with moisture in the air to form a network of siloxane bonds. gelest.comresearchgate.net This process results in a durable coating where the cyclohexyl groups are oriented outwards, creating a low-energy, water-repellent surface. gelest.comgelest.com

These coatings not only provide hydrophobicity but also offer protection against environmental factors. riteks.comppgpmc.com The dense, cross-linked siloxane network acts as a physical barrier, preventing corrosive agents from reaching the underlying substrate. mdpi.com The hydrophobic nature of the coating further enhances this protection by repelling water, a key component in many corrosion processes. gelest.com

The following table summarizes the properties of coatings derived from this compound:

| Property | Mechanism | Application |

| Hydrophobicity | The non-polar cyclohexyl groups at the surface reduce the surface energy, leading to high water contact angles. gelest.comgelest.com | Self-cleaning surfaces, moisture barriers, anti-icing coatings. |

| Corrosion Resistance | The siloxane network forms a dense, protective barrier against corrosive elements, enhanced by the water-repellent nature of the surface. mdpi.com | Protective coatings for metals and other materials in harsh environments. |

| Durability | The covalent bonding of the silane to the substrate and the cross-linked nature of the coating provide excellent adhesion and resistance to abrasion. | Long-lasting protective treatments for various surfaces. |

The mechanism of adhesion promotion involves the dual functionality of the silane molecule. dakenchem.comccl.net The trichlorosilyl end of this compound hydrolyzes to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, metal, or silica) to form strong, covalent oxane bonds (e.g., Si-O-Si, Si-O-Al). ccl.net The other end of the molecule, the cyclohexyl group, becomes physically entangled or can interact with the overlying organic polymer layer, creating a robust chemical bridge across the interface. ohi-s.com This improved interfacial bonding leads to enhanced mechanical strength and resistance to delamination, even in the presence of moisture or other environmental stressors. dakenchem.com

The ability to precisely control the wettability of a surface is essential for a variety of technological applications, from microfluidics to biomedical devices. rsc.orgnih.gov Interfacial engineering using silanes like this compound allows for the tuning of surface properties to achieve specific wetting behaviors. nih.gov

By creating a self-assembled monolayer or a thin film of this compound on a substrate, the surface energy can be significantly lowered, transitioning a hydrophilic surface to a hydrophobic one. researchgate.netresearchgate.net The degree of hydrophobicity can be controlled by varying the reaction conditions, such as the concentration of the silane solution and the reaction time, which influences the density and ordering of the cyclohexyl groups on the surface. This control over surface wettability is a key aspect of interfacial engineering, enabling the fabrication of surfaces with tailored fluidic properties. nih.gov

The table below outlines the role of this compound in controlling wettability:

| Parameter | Effect on Wettability |

| Surface Chemistry | The non-polar cyclohexyl groups decrease the surface energy, leading to an increase in the contact angle of polar liquids like water. researchgate.net |

| Surface Coverage | A higher density of anchored cyclohexyl groups results in a more uniformly hydrophobic surface. |

| Surface Roughness | The combination of chemical modification with surface texturing can lead to superhydrophobic surfaces. |

| Interfacial Interactions | The modified surface exhibits altered interactions with liquids, influencing phenomena such as droplet adhesion and mobility. |

Catalytic Applications and Support Materials

This compound is primarily utilized as a surface modifying agent for catalyst supports, rather than a direct catalyst itself. Its role is to alter the physicochemical properties of a support material, which in turn influences the activity, selectivity, and stability of the final catalyst.

Pillared Clays (B1170129) as Catalytic Supports

Pillared clays are a class of porous materials created by propping open the layers of smectite clays with inorganic polyoxocations, which are then converted into metal oxide pillars via calcination. mdpi.comiosrjournals.org This process generates a microporous structure with a high surface area and thermal stability, making these materials attractive as catalyst supports. mdpi.comnih.gov The modification of clays through pillarization can introduce or enhance acidity and create shape-selective catalytic sites. mdpi.comiosrjournals.org Common pillaring agents include polyoxocations of aluminum, zirconium, iron, and titanium. mdpi.comnih.gov

While organosilanes can be used to modify the surfaces of various materials, the direct application of this compound in the synthesis or surface modification of pillared clays is not extensively documented in scientific literature. The primary focus in pillared clay research is typically on the nature of the metal oxide pillars and their inherent catalytic properties. nih.govnih.gov

Design of Silica-Supported Metal Catalysts

The performance of a metal catalyst is often critically dependent on the properties of its support material. Silica gel is a widely used support due to its high surface area, mechanical stability, and porous structure. unam.mxsilicycle.com this compound plays a role in the design of these catalysts by chemically modifying the silica surface.

The surface of silica is rich in silanol groups (Si-OH), which are reactive sites. silicycle.com this compound can be grafted onto the silica surface through a reaction between its trichlorosilyl group and these surface silanols. This reaction forms stable silicon-oxygen-silicon (Si-O-Si) bonds, covalently attaching the cyclohexyl groups to the silica support. This functionalization alters the surface from polar and hydrophilic to non-polar and hydrophobic. Such modification can influence the dispersion of the active metal phase, alter the electronic interaction between the metal and the support, and prevent the agglomeration of metal nanoparticles, thereby enhancing catalytic activity and longevity.

Role in Organometallic Catalysis

Organometallic catalysis involves transition metal complexes with organic ligands that facilitate a wide range of chemical transformations. mindat.org While organosilanes can serve as precursors for ligands or participate in certain catalytic cycles, a prominent, direct role for this compound within organometallic catalytic systems is not widely reported in the literature. Its application remains more significant in the modification of the heterogeneous supports on which organometallic catalysts might be immobilized.

Applications in Separation Science (e.g., Solid-Phase Extraction Columns)

A major application of this compound is in the field of separation science, specifically in the preparation of bonded stationary phases for chromatography and Solid-Phase Extraction (SPE). thermofisher.comsigmaaldrich.com SPE is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a complex matrix. chromatographyonline.comyoutube.com

This compound is the key reagent for creating cyclohexyl (CH) bonded silica. In this process, the trichlorosilyl group of the molecule reacts with the silanol groups of the silica gel particles, functionalizing the surface with non-polar cyclohexyl groups. silicycle.comchromatographyonline.com This creates a non-polar stationary phase used in reversed-phase chromatography.

The resulting cyclohexyl sorbent is moderately non-polar and is used for extracting non-polar to moderately polar compounds from aqueous solutions. scioninstruments.com The separation mechanism is based on hydrophobic (van der Waals) interactions between the cyclohexyl groups on the silica surface and the analytes. chromatographyonline.com These cyclohexyl-modified silica materials are packed into cartridges for SPE or columns for High-Performance Liquid Chromatography (HPLC). thermofisher.comsigmaaldrich.com

Table 1: Properties of Cyclohexyl-Bonded Silica in Solid-Phase Extraction

| Property | Description |

| Stationary Phase | Silica gel chemically bonded with cyclohexyl groups. |

| Mechanism | Reversed-phase; retention is based on non-polar interactions. |

| Polarity | Moderately non-polar. |

| Primary Application | Extraction of non-polar and moderately polar analytes from polar matrices (e.g., water). scioninstruments.com |

| Typical Analytes | Pharmaceuticals, environmental pollutants, clinical samples. chromatographyonline.com |

Environmental Considerations and Degradation Pathways of Cyclohexyltrichlorosilane

Hydrolytic Degradation in Aqueous Environments

The primary and most rapid environmental degradation pathway for cyclohexyltrichlorosilane is hydrolysis. Due to the presence of three reactive chlorine atoms bonded to the silicon atom, the compound reacts vigorously with water. chemdad.com This reaction is characteristic of chlorosilanes, which are readily hydrolyzed in the presence of moisture. chemdad.com

C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁Si(OH)₃ + 3HCl

This reaction leads to the formation of cyclohexylsilanetriol (C₆H₁₁Si(OH)₃) and hydrochloric acid, which will acidify the local aqueous environment. colab.ws The newly formed cyclohexylsilanetriol is a key intermediate that dictates the subsequent fate of the compound in water. Silanols are known to be more water-soluble than their parent chlorosilanes.

Following the initial hydrolysis, the cyclohexylsilanetriol molecules are highly prone to condensation reactions. In these reactions, silanol (B1196071) groups (Si-OH) on adjacent molecules react with each other to form siloxane bonds (Si-O-Si) and eliminate a molecule of water. This process leads to the formation of oligomeric and polymeric structures, often referred to as cyclohexylpolysiloxanes. The condensation process can be represented as:

n C₆H₁₁Si(OH)₃ → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O

The resulting polysiloxanes are generally less soluble in water and may precipitate out of solution or adsorb to sediment and particulate matter in the aquatic environment. The rate and extent of these hydrolysis and condensation reactions are influenced by factors such as pH, temperature, and the concentration of the silane (B1218182). nih.gov

Table 1: Key Reactions in the Hydrolytic Degradation of this compound

| Reaction Step | Reactants | Products | Significance |

| Hydrolysis | This compound, Water | Cyclohexylsilanetriol, Hydrogen Chloride | Rapid initial breakdown of the parent compound. |

| Condensation | Cyclohexylsilanetriol | Cyclohexylpolysiloxanes, Water | Formation of larger, less soluble oligomeric and polymeric structures. |

Atmospheric and Photochemical Degradation Pathways

While direct release to the atmosphere may be limited due to its relatively low vapor pressure, any this compound that does become airborne will rapidly react with atmospheric moisture, leading to hydrolysis as described above. The resulting degradation products, primarily cyclohexylsilanetriol and its condensates, have low volatility and are expected to be removed from the atmosphere via wet and dry deposition.